molecular formula C14H12O6 B089247 Ethyl 7-acetoxycoumarin-3-carboxylate CAS No. 13209-77-3

Ethyl 7-acetoxycoumarin-3-carboxylate

Cat. No.: B089247
CAS No.: 13209-77-3
M. Wt: 276.24 g/mol
InChI Key: SKVJGNVETVRDTL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 7-acetoxycoumarin-3-carboxylate, also known as Ethyl 7-acetoxy-2-oxo-2H-chromene-3-carboxylate, primarily targets esterases . Esterases are a group of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in various biological processes, including the metabolism of lipids and neurotransmitters.

Mode of Action

This compound acts as a fluorogenic substrate for esterases . When hydrolyzed by esterases, it acts as a pH indicator . The interaction of the compound with esterases leads to changes in its structure, resulting in a shift in the pH that can be detected using fluorescence .

Pharmacokinetics

It is known to be soluble in dmf, dmso, and alcohols , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The hydrolysis of this compound by esterases results in a change in pH, which can be detected using fluorescence . This makes it a useful tool for studying the activity of esterases and potentially for detecting changes in pH in biological systems.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the activity of esterases can be affected by pH, temperature, and the presence of other substances that can interact with the enzyme. Furthermore, the compound’s fluorescence properties might be influenced by the local environment, including pH and the presence of other fluorescent substances. The compound should be stored at a temperature of 2-8°C to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-acetoxycoumarin-3-carboxylate can be synthesized through various methods. One common method involves the condensation of ethyl 3-oxobutanoate with resorcinol under acidic conditions to form 7-hydroxy-4-methylcoumarin. This intermediate is then acetylated using acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-acetoxycoumarin-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-acetoxycoumarin-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 7-acetoxycoumarin-3-carboxylate is unique due to its specific fluorescence properties and its use as a substrate for esterases. Similar compounds include:

    Ethyl coumarin-3-carboxylate: Lacks the acetoxy group and has different fluorescence properties.

    7-Hydroxycoumarin-3-carboxylic acid: The hydrolyzed form of this compound, used in different applications.

    Ethyl 7-hydroxycoumarin-3-carboxylate: Another derivative with distinct properties and uses.

This compound stands out due to its specific reactivity and fluorescence, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 7-acetyloxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVJGNVETVRDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350912
Record name Ethyl 7-acetoxycoumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-77-3
Record name Ethyl 7-acetoxycoumarin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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